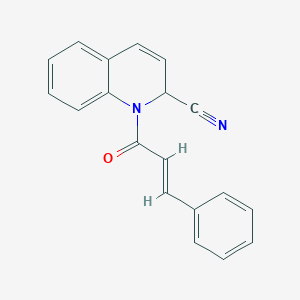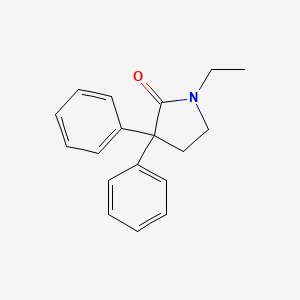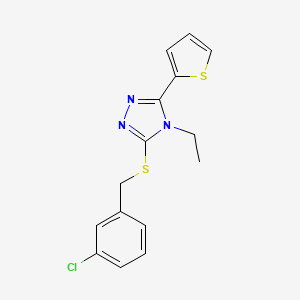![molecular formula C24H20ClFN2O3S2 B12013103 Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-96-2](/img/structure/B12013103.png)
Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the systematic name ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate , belongs to the class of heterocyclic compounds. Its molecular formula is C₂₅H₂₀ClFN₂O₅S . Let’s explore its properties and applications.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chloro-6-fluorobenzaldehyde with 2-amino-4-methylthiazole in the presence of an appropriate base. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product.
Reaction Conditions::- Base-catalyzed condensation
- Solvent: Organic solvents like ethanol or acetonitrile
- Temperature: Typically at room temperature
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides access to this compound for research purposes.
化学反応の分析
Reactions::
Condensation Reaction: Formation of the thiazolopyrimidine ring system
Acylation Reaction: Introduction of the acetyl group
Michael Addition: Addition of the 2-amino-4-methylthiazole to the aldehyde
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvents: Ethanol, acetonitrile
Acetylating Agent: Acetic anhydride
Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.
科学的研究の応用
この化合物は、さまざまな用途があります。
医薬品化学: そのユニークな構造により、薬物開発のリード化合物となり得ます。
生物学的研究: 研究者は、生物学的標的との相互作用を調べています。
材料科学: その特性は、材料科学で応用が見られる可能性があります。
作用機序
正確な作用機序は、現在も盛んに研究されています。特定の分子標的または経路との相互作用が関与し、生物学的効果をもたらすと考えられています。
6. 類似化合物の比較
直接のアナログは言及されていませんが、この化合物の独特の構造は、それを際立たせています。さらなる研究により、その独自性と潜在的な利点を調査できます。
類似化合物との比較
While no direct analogs are mentioned, this compound’s distinct structure sets it apart. Further studies can explore its uniqueness and potential advantages.
特性
CAS番号 |
609795-96-2 |
|---|---|
分子式 |
C24H20ClFN2O3S2 |
分子量 |
503.0 g/mol |
IUPAC名 |
ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20ClFN2O3S2/c1-4-31-23(30)20-13(2)27-24-28(21(20)14-8-10-15(32-3)11-9-14)22(29)19(33-24)12-16-17(25)6-5-7-18(16)26/h5-12,21H,4H2,1-3H3/b19-12- |
InChIキー |
MJPFONAVDLTBGD-UNOMPAQXSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12013020.png)

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)
![[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12013049.png)
![Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B12013055.png)
![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12013063.png)



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12013093.png)

![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12013101.png)
![2-methylpropyl 2-{2-(3-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013118.png)
